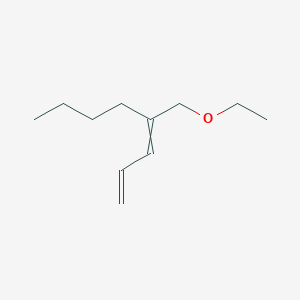
4-(Ethoxymethyl)octa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethyl)octa-1,3-diene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for the delocalization of π-electrons across the molecule. This delocalization imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)octa-1,3-diene can be achieved through several methods:
Dehydration of Alcohols: One common method involves the dehydration of alcohols. For instance, starting from an alcohol precursor, the compound can be synthesized by removing water molecules under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to eliminate a hydrogen halide (HX) from the molecule, resulting in the formation of the diene structure.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale chemical processes. These methods may include:
Catalytic Dehydration: Using catalysts to facilitate the dehydration of alcohols on an industrial scale.
Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production of the compound.
化学反応の分析
Types of Reactions
4-(Ethoxymethyl)octa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(Ethoxymethyl)octa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubber and other polymeric materials.
作用機序
The mechanism of action of 4-(Ethoxymethyl)octa-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds.
Resonance Stabilization: The delocalized π-electrons provide stability to the molecule, making it less reactive under certain conditions.
Molecular Targets: The compound can interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene used in the synthesis of natural rubber.
Chloroprene (2-Chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness
4-(Ethoxymethyl)octa-1,3-diene is unique due to its specific ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other conjugated dienes. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
特性
CAS番号 |
65912-90-5 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
4-(ethoxymethyl)octa-1,3-diene |
InChI |
InChI=1S/C11H20O/c1-4-7-9-11(8-5-2)10-12-6-3/h5,8H,2,4,6-7,9-10H2,1,3H3 |
InChIキー |
YUUFEYOLIOTSPL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC=C)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


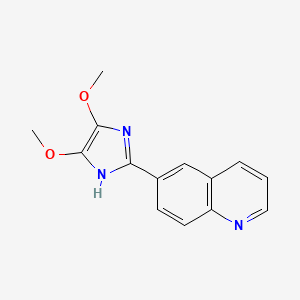
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
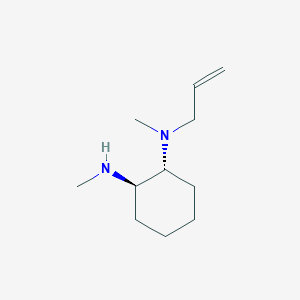
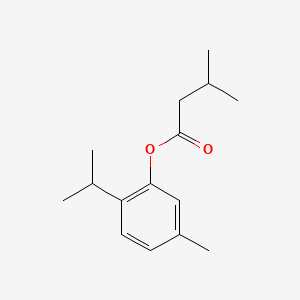
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
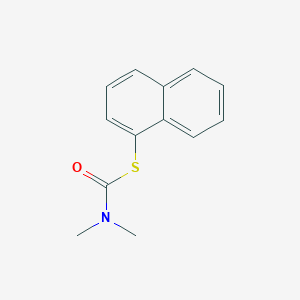
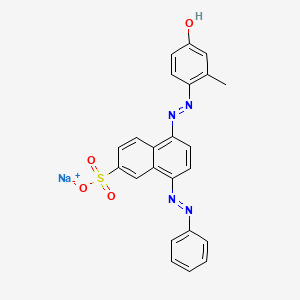
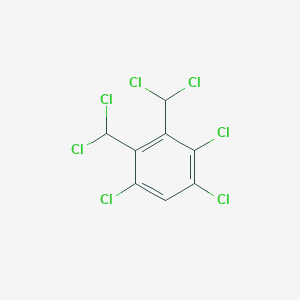
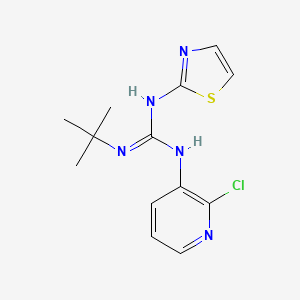
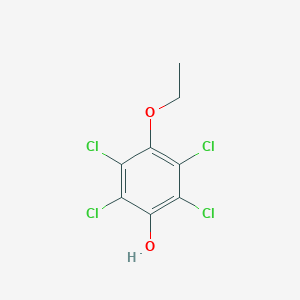
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
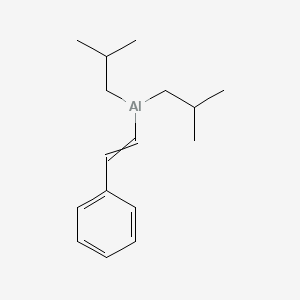
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
